Imidazo[1,2-a]pyrazine-6-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
763916-91-2 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazine-6-thiol |
InChI |
InChI=1S/C6H5N3S/c10-6-4-9-2-1-7-5(9)3-8-6/h1-4,10H |
InChI Key |
OGVXUXVKFYOOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)S |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrazine 6 Thiol and Its Derivatives
Historical and Contemporary Approaches to Imidazo[1,2-a]pyrazine (B1224502) Ring System Construction
The imidazo[1,2-a]pyrazine ring system is a significant heterocyclic scaffold due to its presence in numerous biologically active compounds. dergipark.org.trtsijournals.com The synthesis of this bicyclic structure has evolved from classical condensation reactions to more efficient and versatile modern techniques.
Historically, the Tschitschibabin reaction has been a cornerstone for the synthesis of the imidazo[1,2-a]pyrazine core. This method involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. researchgate.netnih.gov The reaction proceeds through an initial N-alkylation of the aminopyrazine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine system. The wide availability of diverse 2-aminopyrazines and α-halocarbonyl compounds makes this a versatile method for accessing a range of substituted derivatives. nih.gov
Contemporary synthetic strategies have focused on improving reaction efficiency, atom economy, and adherence to green chemistry principles. sioc-journal.cn These modern approaches often utilize transition-metal catalysis, microwave-assisted synthesis, and multi-component reactions (MCRs). researchgate.net For instance, palladium-catalyzed cross-coupling reactions are employed to construct the imidazo[1,2-a]pyrazine skeleton from substituted pyrazine (B50134) and imidazole (B134444) precursors, offering greater control over regioselectivity. smolecule.com
Microwave irradiation has been shown to significantly accelerate classical condensation reactions, reducing reaction times from hours to minutes and often improving product yields. bio-conferences.orgsci-hub.se Furthermore, MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have emerged as powerful tools for the one-pot synthesis of substituted imidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and an isocyanide. researchgate.netbio-conferences.orgnih.gov These methods are highly atom-economical and align with the principles of green chemistry. sioc-journal.cnresearchgate.netrsc.org
Strategies for Introduction and Chemical Transformation of the Thiol Group at Position 6
The introduction of a thiol group at the C6 position of the imidazo[1,2-a]pyrazine ring is a key step in the synthesis of imidazo[1,2-a]pyrazine-6-thiol. This is often achieved through the functionalization of a pre-existing imidazo[1,2-a]pyrazine core. A common strategy involves the use of a 6-halo-imidazo[1,2-a]pyrazine derivative, typically a 6-bromo or 6-chloro substituted compound.
Nucleophilic substitution of the halogen at the C6 position with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can introduce the thiol group. However, the reactivity of the C6 position towards nucleophilic substitution can be challenging. ucl.ac.uk Early studies indicated that nucleophilic substitution primarily occurs at the C5 and C8 positions. ucl.ac.uk
More advanced methods, such as transition metal-catalyzed cross-coupling reactions, have been developed to overcome this challenge. For example, palladium-catalyzed reactions can be employed to introduce sulfur-containing moieties at the C6 position. smolecule.comucl.ac.uk Another approach involves the use of a directing group to facilitate the introduction of the thiol functionality at the desired position.
Once introduced, the thiol group can undergo various chemical transformations. It can be readily oxidized to form disulfides or further to sulfonic acids. The thiol group also serves as a versatile handle for further derivatization, as discussed in the following sections.
Derivatization Techniques for this compound Analogs
S-Alkylation and S-Acylation Reactions
The thiol group at the C6 position of this compound is a reactive nucleophile, making it amenable to S-alkylation and S-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the sulfur atom, thereby modifying the physicochemical and biological properties of the parent compound.
S-Alkylation involves the reaction of the thiol with an alkyl halide or another suitable alkylating agent in the presence of a base. google.com The base, typically a carbonate or a hydroxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. This allows for the introduction of simple alkyl chains, as well as more complex functionalized moieties.
S-Acylation is achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction, often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct, leads to the formation of a thioester. Thioesters themselves can be of interest or can serve as intermediates for further transformations.
A variety of S-alkylated and S-acylated derivatives of related heterocyclic thiols have been synthesized and evaluated for their biological activities, demonstrating the importance of these derivatization techniques.
Nucleophilic and Electrophilic Substitutions on the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine scaffold itself can undergo both nucleophilic and electrophilic substitution reactions, allowing for the introduction of functional groups at various positions on the ring system. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents, including the thiol group at position 6.
Nucleophilic Aromatic Substitution (SNAr) on the imidazo[1,2-a]pyrazine ring typically occurs at positions activated by electron-withdrawing groups and where a good leaving group, such as a halogen, is present. tsijournals.comucl.ac.uk As mentioned earlier, the C5 and C8 positions are generally more susceptible to nucleophilic attack than the C6 position. ucl.ac.uk However, under specific conditions or with the use of transition metal catalysts, nucleophilic substitution at C6 can be achieved. ucl.ac.uk
Electrophilic Aromatic Substitution on the imidazo[1,2-a]pyrazine ring is directed by the electron-donating or electron-withdrawing nature of the substituents. The imidazole part of the fused ring system is generally more electron-rich and thus more susceptible to electrophilic attack. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce substituents, with the position of attack being dependent on the reaction conditions and the substitution pattern of the starting material. researchgate.netresearchgate.net For instance, the presence of a dimethylamino group at C8 can direct electrophilic substitution to the C5 position. researchgate.net
Multi-component Reactions and Green Chemistry Considerations in Synthesis
Multi-component reactions (MCRs) have gained significant traction in the synthesis of imidazo[1,2-a]pyrazine derivatives due to their efficiency, atom economy, and convergence. researchgate.net The Groebke-Blackburn-Bienaymé reaction, a prominent example of an MCR, allows for the rapid assembly of the imidazo[1,2-a]pyrazine core from simple starting materials in a single step. researchgate.netbio-conferences.orgnih.gov This approach is highly amenable to the creation of diverse libraries of compounds for biological screening.
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines. sioc-journal.cnrsc.org This involves the use of environmentally benign solvents (such as water or bio-based solvents like eucalyptol), catalyst-free conditions where possible, and energy-efficient methods like microwave irradiation. researchgate.netrsc.orgorganic-chemistry.org Solvent-free reactions have also been developed, further reducing the environmental impact of the synthesis. rsc.org The use of iodine as a low-cost, readily available, and benign catalyst in MCRs for the synthesis of imidazo[1,2-a]pyrazines is another example of a green chemistry approach. rsc.org Visible-light-mediated synthesis is also an emerging green method. rsc.org
Stereospecific Synthesis and Regioselectivity Considerations
Stereospecific Synthesis becomes crucial when the this compound derivatives contain stereocenters. The development of stereospecific synthetic methods allows for the preparation of enantiomerically pure compounds, which is often essential for understanding their biological activity. Chiral catalysts, such as chiral phosphoric acids, have been successfully employed in asymmetric MCRs to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity, a strategy that could be extended to the pyrazine analogs. nih.gov The stereospecific synthesis of vinyl derivatives on the imidazo[1,2-a]pyridine (B132010) ring has also been achieved using methods like the Horner-Wadsworth-Emmons reaction. acs.org
Regioselectivity is a critical aspect of the synthesis and functionalization of the imidazo[1,2-a]pyrazine scaffold. The inherent electronic properties of the bicyclic system dictate the preferred positions for both electrophilic and nucleophilic attack. As previously noted, nucleophilic substitution often favors the C8 position over others. ucl.ac.uk However, regioselectivity can be controlled and even reversed through careful choice of reagents and reaction conditions. For example, the use of different organometallic bases can lead to selective metalation at different positions, allowing for subsequent functionalization in a highly regioselective manner. nih.govrsc.orgrsc.org Calculation-assisted methods are also being used to predict and rationalize the regioselectivity of these reactions. nih.govrsc.orgrsc.org The development of regioselective synthetic methods is paramount for the targeted synthesis of specific isomers of this compound and its derivatives. rsc.org
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine 6 Thiol Analogs
Methodologies for SAR Determination in Imidazo[1,2-a]pyrazine (B1224502) Systems
The elucidation of SAR for imidazo[1,2-a]pyrazine analogs involves a combination of synthetic chemistry, biological testing, and computational modeling.
Synthetic Strategies: The foundational approach to synthesizing the imidazo[1,2-a]pyrazine core is the classical condensation reaction between an aminopyrazine and an α-halocarbonyl compound. ucl.ac.uknih.gov To build a library of diverse analogs for SAR studies, further functionalization is required. A common and efficient strategy involves electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS), to introduce a reactive handle onto the heterocyclic core. tsijournals.com This is often followed by nucleophilic substitution reactions where various amines, thiols, or other functional groups are introduced at specific positions, such as C8, to create a wide range of derivatives. tsijournals.com
Biological and Biophysical Assays: Once synthesized, the biological activity of the analogs is quantified using various assays. For receptor-based targets, radioligand displacement assays are employed to determine the binding affinity (Ki values) of the compounds. For enzyme targets, inhibition assays are conducted to measure the concentration required to inhibit 50% of the enzyme's activity (IC50). nih.gov
Computational and Design Techniques: In modern drug design, synthetic efforts are guided by computational methods.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of the analogs with their biological activities, helping to predict the potency of novel structures. researchgate.net
Molecular Docking: In silico docking simulations are used to predict how a molecule binds to the active site of a protein. nih.gov By generating 3D models of the ligand-receptor complex, researchers can analyze binding modes, identify key interactions like hydrogen bonds, and understand the conformational requirements for activity, which guides further optimization. nih.govnih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties. It is a powerful method for identifying novel chemical series and optimizing lead compounds by improving potency or pharmacokinetic properties. nih.gov
Conformational Restriction: This design strategy involves introducing cyclic features or other rigidifying elements to lock the molecule into a specific, biologically active conformation, which can enhance binding affinity and selectivity. researchgate.net
Role of the Thiol Group and its Modifications in Biological Interaction Profiles
The thiol (-SH) group at the 6-position of the imidazo[1,2-a]pyrazine ring is a critical functional group that can significantly influence the molecule's biological and chemical properties.
In related heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyrazine derivatives, a redox-reactive thiol or its corresponding disulfide dimer has been identified as an essential structural requirement for biological activity, specifically for the inhibition of Gαq proteins. researchgate.netnih.gov The ability of the thiol to participate in redox reactions or form disulfide bonds can be integral to its mechanism of action.
The thiol group can exist in a tautomeric equilibrium with its thione (=S) form. ontosight.ai This chemical characteristic is significant as the two forms have different hydrogen bonding capabilities and steric profiles, which can lead to different interactions with biological targets.
In SAR studies, the thiol group is often modified or replaced to probe its importance. It can be exchanged for other functional groups to determine if the activity is retained, lost, or enhanced, thereby clarifying the role of the sulfur atom. nih.gov Furthermore, medicinal chemists have explored the use of bioisosteres or related moieties, such as a thiol tetrazole, as substituents on the imidazo[1,2-a]pyrazine core, demonstrating the active investigation of thiol-like groups in the design of new analogs. tsijournals.comtsijournals.com These modifications help to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.
Impact of Substituent Variations on the Imidazo[1,2-a]pyrazine Core on Biological Activities
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. SAR studies have revealed distinct trends for substitutions at various positions. rsc.org
Position 2: This position is often critical for activity. In a series of VirB11 ATPase inhibitors, the complete removal of an aryl substituent at the 2-position resulted in a total loss of biological activity. nih.gov Conversely, introducing bulky aryl groups at this position has been shown to enhance affinity for certain receptors.
Position 3: Substitutions at the 3-position can be used to modulate selectivity and potency. The introduction of polar substituents at this site has been found to improve selectivity for specific adenosine (B11128) receptor subtypes. For antioxidant activity, the presence of a bromine atom at the C3 position was found to be significant for good activity. tsijournals.com
Position 6: The 6-position, the location of the thiol group in the parent compound, is also a key site for modification. The introduction of phenyl or heteroaryl groups at C6 has yielded potent inhibitors of the c-Met kinase. nih.gov The electronic properties of these substituents are important; incorporating polar groups onto a 6-phenyl ring was observed to have a significant positive influence on cellular activity. nih.gov
Position 8: This position is frequently modified to improve activity and physicochemical properties. Amination at the C8 position has been identified as a necessary feature for good antioxidant activity in some series. tsijournals.com In other cases, modifications at this position have been explored to enhance solubility. ucl.ac.uk
The following interactive table summarizes key SAR findings for the imidazo[1,2-a]pyrazine scaffold.
| Position | Substituent Effect | Resulting Biological Impact | Reference |
|---|---|---|---|
| 2 | Deletion of aryl group | Complete loss of activity (VirB11 ATPase) | nih.gov |
| 2 | Bulky aryl groups | Enhanced A2A receptor affinity | |
| 3 | Polar substituents | Improved A3 receptor subtype selectivity | |
| 3 | Bromine atom | Improved antioxidant activity | tsijournals.com |
| 6 | Phenyl or heteroaryl groups | Good c-Met inhibition | nih.gov |
| 6 | Polar groups on 6-phenyl | Significant influence on cellular activity | nih.gov |
| 8 | Amino group | Necessary for good antioxidant activity | tsijournals.com |
Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition
The three-dimensional shape (conformation) of an imidazo[1,2-a]pyrazine analog and how it fits into a biological target are paramount to its function. The fused bicyclic system of imidazo[1,2-a]pyrazine provides a rigid, largely planar framework that limits conformational flexibility, making it an excellent scaffold for drug design.
This structural rigidity allows the scaffold to act as an effective "hinge-binder" in many enzymes, particularly kinases. acs.org The nitrogen atoms of the imidazo[1,2-a]pyrazine core are well-positioned to form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase active site, which is a common anchoring point for inhibitors. acs.org
Examples from Docking Studies:
Kinase Inhibition: Computational docking studies of a dual DDR1/DDR2 inhibitor showed the imidazo[1,2-a]pyrazine group fitting neatly into the kinase hinge region, forming a key hydrogen bond between the N-1 nitrogen of the scaffold and the backbone of a methionine residue (Met704 in DDR1). nih.govacs.org This anchoring interaction is critical for the compound's potent inhibitory activity.
ATPase Inhibition: In studies of VirB11 ATPase inhibitors, the imidazo[1,2-a]pyrazine core was found to occupy the ribose-binding region of the ATP binding site. nih.gov
Conformational analysis via computational modeling is thus a predictive tool used to understand these interactions. Researchers generate proposed 3D binding modes and select the most stable conformation (often the one with the lowest binding energy) for detailed analysis. nih.gov This process provides structural insights that guide the rational design of next-generation inhibitors with improved potency and selectivity.
Biological Target Identification and Mechanistic Investigations of Imidazo 1,2 a Pyrazine 6 Thiol
In Vitro Biochemical Assays for Target Ligand Identification
Currently, there are no specific in vitro biochemical assays detailed in the literature that have been utilized for the express purpose of identifying biological targets for Imidazo[1,2-a]pyrazine-6-thiol. General screening approaches for the broader imidazo[1,2-a]pyrazine (B1224502) class often involve high-throughput screening against panels of kinases, phosphatases, and other enzymes to identify potential interactions.
Enzyme Inhibition and Modulation Studies
While numerous imidazo[1,2-a]pyrazine derivatives have been investigated as potent enzyme inhibitors, specific data on this compound is not available.
Kinase Inhibition Mechanisms and Specificity (e.g., PI3Kα, VirB11 ATPase, IKK-beta)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of several kinases. For instance, certain substituted imidazo[1,2-a]pyrazines have shown inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways. Similarly, other analogues have been investigated as inhibitors of the bacterial VirB11 ATPase, a component of the type IV secretion system, and I-kappa B kinase beta (IKK-beta), which is involved in inflammatory signaling. However, no studies have specifically implicated this compound in the inhibition of these or any other kinases.
Phosphodiesterase Inhibitory Activity
The imidazo[1,2-a]pyrazine core structure is also found in compounds designed as phosphodiesterase (PDE) inhibitors. Different derivatives have shown varying degrees of potency and selectivity against different PDE isoenzymes. This has led to their investigation for conditions such as respiratory and cardiovascular diseases. Specific inhibitory activity and mechanistic details for this compound against phosphodiesterases have not been reported.
Other Enzyme Systems
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration against a range of other enzyme targets. However, there is no available research detailing the effects of this compound on other enzyme systems.
Receptor Binding and Modulation Studies
Certain imidazo[1,2-a]pyrazine derivatives have been developed as modulators of various receptors. For example, specific analogues have been identified as negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating their potential in neurological disorders. There is currently no data available on the receptor binding profile or modulatory effects of this compound.
Cellular Pathway Perturbation Analysis (e.g., apoptosis induction, cell cycle arrest)
The biological effects of imidazo[1,2-a]pyrazine derivatives often manifest as perturbations of key cellular pathways. Studies on various analogues have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, often as a downstream consequence of enzyme inhibition. Without specific studies on this compound, its impact on cellular pathways remains uncharacterized.
Mechanistic Studies in Preclinical Models for Target Validation
Preclinical studies are crucial for validating the therapeutic targets of novel compounds and understanding their mechanisms of action in a biological context. For the broader class of imidazo[1,2-a]pyrazines, various preclinical models have been employed to investigate their effects. For instance, certain derivatives have been evaluated in rodent seizure models, demonstrating in vivo efficacy. nih.gov Other studies have utilized murine models to assess the antitumor efficacy of imidazo[1,2-a]pyrazine compounds that inhibit specific biological targets. acs.org
However, a thorough review of available research reveals a lack of specific mechanistic studies in preclinical models for This compound . Consequently, data on target validation for this particular compound through in vivo or ex vivo preclinical experiments is not currently available.
Chemogenomic and Proteomic Approaches for Target Deconvolution
Chemogenomic and proteomic approaches are powerful tools for the deconvolution of drug targets, providing an unbiased view of a compound's interactions within the cellular environment. These methods can help identify both primary targets and potential off-target effects, offering a comprehensive understanding of a compound's mechanism of action.
While these methodologies have been applied to the broader class of imidazo[1,2-a]pyrazine derivatives to identify their molecular targets—such as Aurora kinases, PI3K/mTOR, and the influenza virus nucleoprotein—there is no specific information available regarding the application of chemogenomic or proteomic approaches to This compound . researchgate.netdrugbank.comnih.gov The specific protein interaction profile and the biological pathways modulated by this particular thiol-containing derivative remain to be elucidated through such unbiased screening techniques.
The following table provides a general overview of identified targets for the broader imidazo[1,2-a]pyrazine scaffold, as specific data for the 6-thiol derivative is unavailable.
| Compound Class | Identified Target/Pathway | Therapeutic Area |
| Imidazo[1,2-a]pyrazine Derivatives | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Immuno-oncology |
| Imidazo[1,2-a]pyrazine Derivatives | Transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) | Neurology (Epilepsy) |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora Kinases | Oncology |
| Imidazo[1,2-a]pyrazine Derivatives | PI3K/mTOR Pathway | Oncology |
| Imidazo[1,2-a]pyrazine Derivatives | Influenza Virus Nucleoprotein | Infectious Disease |
This table is illustrative of the targets identified for the broader class of imidazo[1,2-a]pyrazines and not specific to this compound.
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrazine 6 Thiol
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, FMO, MEP, QTAIM)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic structure and reactivity of heterocyclic compounds. nih.govresearchgate.net For derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the molecular geometry and analyze vibrational spectra. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap provide information about the molecule's electron-donating and accepting capabilities and its kinetic stability. nih.govresearchgate.net For related imidazo[1,2-a]pyrimidine (B1208166) structures, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.net The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps help in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. researchgate.net This analysis can characterize the nature of intramolecular bonds and non-covalent interactions, further elucidating the molecule's stability and conformational preferences.
Table 1: Representative Quantum Chemical Parameters for Imidazo[1,2-a]pyrazine Derivatives (Note: Data is illustrative and based on similar structures; specific values for Imidazo[1,2-a]pyrazine-6-thiol would require dedicated calculations.)
| Parameter | Typical Calculated Value Range | Significance |
| EHOMO | -5.5 to -6.5 eV | Electron-donating ability |
| ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.0 to 5.0 Debye | Polarity and solubility |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how a ligand (the small molecule) might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity, often expressed as a docking score or binding energy in kcal/mol. espublisher.commdpi.com For example, in a study of imidazo[1,2-a]pyrazine derivatives targeting Staphylococcus aureus Pyruvate carboxylase (SaPC), a binding energy of -6.9 kcal/mol was reported for a promising compound. espublisher.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. espublisher.com
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding mode over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules, providing a dynamic view of the ligand-target complex in a simulated physiological environment. mdpi.com These simulations can confirm the stability of key interactions observed in docking and reveal conformational changes in the protein or ligand upon binding. researchgate.net
Table 2: Illustrative Molecular Docking and Dynamics Data for Imidazo[1,2-a]pyrazine Derivatives (Note: Targets and values are examples from studies on related compounds.)
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability |
| S. aureus Pyruvate Carboxylase | Example: 6LU7 | -6.9 | ASN 142, GLY 143, GLU 166 | Stable H-bonds observed over simulation period |
| Vascular Endothelial Growth Factor Receptor-2 | Example: 3C9J | -7.5 | CYS 919, ASP 1046, LYS 868 | Ligand remains in binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. tbzmed.ac.ir
For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been conducted to understand their antimicrobial and anticancer activities. espublisher.comnih.gov These models typically use a range of molecular descriptors, including topological, electronic, and physicochemical properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN) are then used to build the predictive models. researchgate.nettbzmed.ac.ir
A QSAR study on imidazo[1,2-a]pyrazine derivatives with antimicrobial activity identified a promising candidate against Staphylococcus aureus. espublisher.com The model helped to elucidate the structural features that are important for antibacterial action, guiding the design of more potent analogs. espublisher.com The statistical validity of QSAR models is crucial and is assessed using various internal and external validation metrics.
Retrosynthetic Analysis and Reaction Pathway Predictions
Computational tools are also being developed to assist in the strategic planning of chemical syntheses. Retrosynthetic analysis is a technique where a target molecule is broken down into simpler, commercially available precursors through a series of logical disconnections. arxiv.org
While specific computational retrosynthetic analysis for this compound is not widely reported, general approaches using sequence-to-sequence models trained on large reaction databases are emerging. arxiv.org These models can predict potential reactants for a given product and reaction type.
For the Imidazo[1,2-a]pyrazine core, a common synthetic route involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound. nih.govnih.gov Computational predictions of reaction pathways can help to optimize reaction conditions, predict potential side products, and explore alternative synthetic routes. For instance, theoretical calculations can model the transition states of key reaction steps to understand the reaction mechanism and kinetics.
Advanced Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 a Pyrazine 6 Thiol
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Imidazo[1,2-a]pyrazine-6-thiol. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This allows for the determination of a unique molecular formula from the measured exact mass.
For this compound (C₆H₅N₃S), HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a molecular ion peak [M+H]⁺ corresponding to the protonated molecule. nih.gov The experimentally measured mass is then compared against the theoretically calculated mass. For instance, in the analysis of related imidazo[1,2-a]pyrazine (B1224502) derivatives, HRMS has been successfully used to confirm molecular formulas by matching the observed mass to the calculated value with minimal error, thereby validating the synthetic product. tsijournals.com This precise mass measurement is the first critical step in structural confirmation, distinguishing the target compound from isomers or impurities.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅N₃S |
| Calculated Monoisotopic Mass | 151.0204 Da |
| Expected [M+H]⁺ Ion | 152.0282 Da |
| Expected [M-H]⁻ Ion | 150.0126 Da |
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of the hydrogen and carbon atoms, advanced techniques offer deeper insights.
1D NMR: The ¹H NMR spectrum would show distinct signals for the five protons on the bicyclic ring system, with their chemical shifts and coupling patterns revealing their connectivity. The thiol proton (-SH) may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to the carbon atoms of the imidazopyrazine core.
2D NMR: To definitively assign these signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to identify adjacent protons within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework and confirming the position of the thiol group.
Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR can provide valuable information about the molecular structure, conformation, and intermolecular packing, which may differ from the solution state. nih.gov This technique is particularly useful if the compound is poorly soluble or if understanding its crystalline arrangement is important. fsu.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| 2 | C/H | δH: ~7.8-8.0 / δC: ~115-120 | s |
| 3 | C/H | δH: ~7.6-7.8 / δC: ~110-115 | s |
| 5 | C/H | δH: ~9.0-9.2 / δC: ~140-145 | s |
| 6 | C | δC: ~145-150 | - |
| 7 | C/H | δH: ~8.0-8.2 / δC: ~125-130 | s |
| 8a | C | δC: ~135-140 | - |
Note: Predicted values are estimates based on related imidazo[1,2-a]pyrazine structures and are solvent-dependent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the calculation of electron density maps and, consequently, the exact positions of all atoms in the crystal lattice.
The resulting crystal structure provides a wealth of information, including:
Bond Lengths and Angles: Precise measurements that confirm the covalent structure.
Molecular Conformation: The planarity of the bicyclic ring system.
Intermolecular Interactions: Crucial details about how molecules pack in the crystal, including hydrogen bonding involving the thiol group (S-H···N) and π-π stacking between the aromatic rings.
Studies on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives have successfully used X-ray crystallography to reveal their binding modes in biological targets and to understand their structure-activity relationships. researchgate.netnih.gov This level of structural detail is invaluable for rational drug design and materials engineering.
Table 3: Representative Crystallographic Parameters for a Heterocyclic Compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The geometry of the unit cell | Orthorhombic |
| Space Group | The symmetry elements of the crystal | P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=5.8, b=9.5, c=13.2; α=β=γ=90° |
| Z | Number of molecules per unit cell | 4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. umsystem.edu These methods are excellent for identifying functional groups and gaining insight into molecular structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching (~3000-3100 cm⁻¹)
C=N and C=C ring stretching vibrations in the fingerprint region (~1400-1650 cm⁻¹)
The S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹.
C-S stretching, which can be found in the 600-800 cm⁻¹ region.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and bonds with high polarizability, such as the C-S and S-H bonds. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium / Strong |
| S-H | Stretching | 2550 - 2600 | Weak / Strong |
| C=N / C=C | Ring Stretching | 1400 - 1650 | Strong / Medium |
| C-H | In-plane Bending | 1000 - 1300 | Medium / Medium |
Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation
Chromatographic and electrophoretic techniques are fundamental for both the purification of synthesized this compound and the assessment of its purity.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor reaction progress and for preliminary purity checks. tsijournals.com
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be developed. The purity is determined by integrating the area of the peak corresponding to the target compound relative to the total peak area at a specific UV wavelength.
Flash Column Chromatography: Used for the preparative-scale purification of the compound from reaction byproducts and starting materials.
Electrophoretic Methods:
Capillary Electrophoresis (CE): A high-resolution separation technique that separates compounds based on their charge-to-mass ratio in an electric field. mdpi.com CE can be a powerful alternative or complementary method to HPLC for purity determination, especially for distinguishing between closely related impurities. nih.gov
Table 5: Summary of Analytical Methods for Purity and Isolation
| Technique | Application | Typical Conditions |
|---|---|---|
| TLC | Reaction monitoring, qualitative purity | Silica gel plate; Mobile phase: Ethyl Acetate/Hexane |
| HPLC | Quantitative purity assessment | C18 column; Mobile phase: Acetonitrile/Water gradient |
| Flash Chromatography | Preparative isolation | Silica gel column; Mobile phase: Ethyl Acetate/Hexane gradient |
Chemical Reactivity and Transformations of Imidazo 1,2 a Pyrazine 6 Thiol
Oxidation and Reduction Chemistry of the Thiol Group
The thiol group is redox-active and can undergo a range of oxidation and reduction reactions. These transformations are fundamental to the chemistry of Imidazo[1,2-a]pyrazine-6-thiol.
Oxidation: Thiols are readily oxidized under mild conditions. The primary oxidation product is a disulfide, formed by the coupling of two thiol molecules. This reaction can be initiated by mild oxidizing agents like iodine (I₂) or molecular oxygen. Further oxidation can occur with stronger oxidizing agents, leading to progressively higher oxidation states of sulfur. youtube.com
Disulfide Formation: The thiol group can be oxidized to form bis(imidazo[1,2-a]pyrazin-6-yl) disulfide. This is a reversible process, and the disulfide can be reduced back to the thiol.
Formation of Sulfenic, Sulfinic, and Sulfonic Acids: With stronger oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids, the thiol can be further oxidized. youtube.com The sequential oxidation proceeds from a sulfenic acid (-SOH), to a sulfinic acid (-SO₂H), and finally to a sulfonic acid (-SO₃H). biolmolchem.comresearchgate.net The formation of sulfonic acid is generally considered an irreversible transformation. researchgate.net
Reduction: The disulfide bond of bis(imidazo[1,2-a]pyrazin-6-yl) disulfide can be cleaved to regenerate the parent thiol. This reduction is typically accomplished using common reducing agents.
Thiol-Disulfide Interchange: Reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (βME) can reduce the disulfide back to the thiol.
Phosphine Reagents: Triphenylphosphine (PPh₃) in the presence of water is also effective for the reduction of aryl disulfides to the corresponding thiols. acs.orgacs.org
Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is another reagent capable of reducing aryl disulfides. mdpi.com
| Transformation | Reactant | Typical Reagents | Product |
|---|---|---|---|
| Oxidation | This compound | I₂, O₂ (mild) | bis(imidazo[1,2-a]pyrazin-6-yl) disulfide |
| Oxidation | This compound | H₂O₂, KMnO₄ (strong) | Imidazo[1,2-a]pyrazine-6-sulfonic acid |
| Reduction | bis(imidazo[1,2-a]pyrazin-6-yl) disulfide | DTT, PPh₃/H₂O, NaBH₄ | This compound |
Nucleophilic and Electrophilic Reactions on the Imidazo[1,2-a]pyrazine (B1224502) Ring System
The reactivity of the fused ring system is characterized by a susceptibility of the imidazole (B134444) moiety to electrophilic attack and the pyrazine (B50134) moiety to nucleophilic attack, particularly when appropriately substituted.
Electrophilic Reactions: The imidazo[1,2-a]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the presence of the nitrogen atoms. However, the five-membered imidazole ring is more electron-rich than the pyrazine ring and is the primary site for electrophilic attack.
Regioselectivity: Electrophilic substitution, such as bromination, occurs preferentially at the C-3 position. stackexchange.comechemi.comresearchgate.net This regioselectivity is attributed to the stability of the cationic intermediate (Wheland intermediate) formed upon attack at C-3, which maintains the aromaticity of the six-membered pyrazine ring. stackexchange.comechemi.com Attack at C-2 would disrupt this aromaticity.
Halogenation: Bromination of the parent imidazo[1,2-a]pyrazine can yield the 3-bromo or 3,5-dibromo derivatives. researchgate.net Similar regioselective halogenation at the C-3 position is observed in the closely related imidazo[1,2-a]pyridine (B132010) system using reagents like N-bromosuccinimide (NBS) or sodium bromite. researchgate.netrsc.orgresearchgate.net
Nucleophilic Reactions: The thiol group itself is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). Additionally, the pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present.
Reactions of the Thiolate: The thiol can be deprotonated by a base to form a thiolate anion, which is an excellent nucleophile. chemistrysteps.com It can participate in SN2 reactions with alkyl halides to form thioethers (sulfides) or react with acyl halides to form thioesters.
Nucleophilic Aromatic Substitution (SNAr): Halogen substituents on the pyrazine ring, particularly at positions susceptible to nucleophilic attack, can be displaced by nucleophiles. For instance, studies on halo-substituted imidazo[1,2-a]pyrazines show that a bromine atom at the C-8 position can be substituted by nucleophiles like sodium methylate or various amines. researchgate.net This suggests that a leaving group at the C-6 position could similarly be displaced, although the reactivity would be influenced by the specific electronic environment. SNAr reactions involving thiolate nucleophiles are well-established for activated aryl and heteroaryl halides. acsgcipr.orgacs.orgacs.org
| Reaction Type | Position | Reagent/Reaction | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C-3 | Bromination (e.g., Br₂, NBS) | 3-Bromo-imidazo[1,2-a]pyrazine derivative | stackexchange.comresearchgate.net |
| Electrophilic Substitution | C-3, C-5 | Bromination (excess Br₂) | 3,5-Dibromo-imidazo[1,2-a]pyrazine derivative | researchgate.net |
| Nucleophilic Substitution (on thiol) | S-atom | Alkylation (e.g., CH₃I, base) | 6-(Methylthio)imidazo[1,2-a]pyrazine | chemistrysteps.com |
| Nucleophilic Aromatic Substitution (SNAr) | C-8 (by analogy) | Amination (e.g., Morpholine on 8-bromo derivative) | 8-Morpholino-imidazo[1,2-a]pyrazine derivative |
Photochemical Reactivity and Stability
The imidazo[1,2-a]pyrazine scaffold is generally stable due to its aromatic character. However, like the analogous imidazo[1,2-a]pyridine system, it can be induced to react under photochemical conditions, often leading to highly regioselective C-H functionalization. nih.gov These reactions typically proceed via radical mechanisms initiated by a photocatalyst under visible light irradiation. rsc.org
C-H Functionalization: Research on imidazo[1,2-a]pyridines has shown that visible light-promoted C-H functionalization occurs selectively at the C-3 position. nih.govbeilstein-journals.org This is considered a green and efficient method for introducing various functional groups.
Plausible Reactions: By analogy to the imidazo[1,2-a]pyridine system, this compound could potentially undergo similar transformations. These include:
Perfluoroalkylation: Reaction with perfluoroalkyl iodides in the presence of a photocatalyst. nih.gov
Cyanomethylation: Introduction of a -CH₂CN group using bromoacetonitrile. nih.gov
Formylation: C-3 formylation using reagents like tetramethylethylenediamine (TMEDA) as a formyl precursor. nih.gov
Mechanism: These reactions often involve a single electron transfer (SET) process. nih.gov The photocatalyst, excited by visible light, can either oxidize or reduce the substrate or another reagent to generate a radical intermediate. This radical then reacts with the imidazo[1,2-a]pyrazine ring, typically at C-3, leading to the final functionalized product after a subsequent oxidation and deprotonation step. nih.gov
| Reaction Type | Position of Functionalization | Reagents | Potential Product | Reference |
|---|---|---|---|---|
| Trifluoromethylation | C-3 | CF₃SO₂Na, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | 6-Thiol-3-(trifluoromethyl)imidazo[1,2-a]pyrazine | nih.gov |
| Perfluoroalkylation | C-3 | Rf-I, Photocatalyst | 3-(Perfluoroalkyl)-6-thiol-imidazo[1,2-a]pyrazine | nih.gov |
| Aminoalkylation | C-3 | Tertiary Amine (e.g., N-phenyltetrahydroisoquinoline), Rose Bengal | 3-(Aminoalkyl)-6-thiol-imidazo[1,2-a]pyrazine | nih.gov |
Coordination Chemistry with Metal Ions
This compound possesses multiple potential coordination sites for metal ions: the soft sulfur donor of the thiol group and the harder nitrogen donors of the imidazole and pyrazine rings. This makes it a versatile ligand capable of forming various types of metal complexes.
Donor Sites:
Thiolate Sulfur: The deprotonated thiol group (thiolate, -S⁻) is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal ions such as Ag(I), Au(I), Hg(II), and Cd(II). nih.govwikipedia.org
Ring Nitrogens: The imine-type nitrogen atoms (N-1 and N-4) are harder donors and can coordinate to a variety of transition metals, including Fe(II/III), Co(II/III), Ni(II), and Cu(II). wikipedia.orgnih.gov The N-7 atom is also a potential, though likely weaker, coordination site.
Coordination Modes: The molecule can act as a monodentate, bidentate, or bridging ligand.
Monodentate: Coordination may occur solely through the thiolate sulfur or one of the ring nitrogens.
Bidentate (Chelating): The ligand could form a chelate ring by coordinating through both the thiolate sulfur and a nearby nitrogen atom (e.g., N-7) or through two of the nitrogen atoms (e.g., N-1 and N-7).
Bridging: The ligand can bridge two or more metal centers, using its multiple donor sites to form coordination polymers or polynuclear complexes. xmu.edu.cn Thiolate ligands are well-known for their tendency to form bridges between metal ions. wikipedia.org
Based on Hard-Soft Acid-Base (HSAB) theory, the preference of a metal ion for a particular donor site can be predicted.
| Metal Ion | HSAB Class | Preferred Donor Site(s) | Potential Complex Type |
|---|---|---|---|
| Ag(I), Hg(II), Au(I) | Soft Acid | Thiolate Sulfur (-S⁻) | Linear or trigonal complexes, coordination polymers |
| Cu(I), Cd(II) | Borderline Acid | Thiolate Sulfur (-S⁻), Ring Nitrogens | Polynuclear clusters, coordination polymers |
| Fe(II), Co(II), Ni(II), Zn(II) | Borderline Acid | Ring Nitrogens, Thiolate Sulfur (-S⁻) | Octahedral or tetrahedral chelate complexes |
| Fe(III) | Hard Acid | Ring Nitrogens | Octahedral complexes |
Future Research Directions and Unexplored Avenues for Imidazo 1,2 a Pyrazine 6 Thiol Research
Development of Novel and Sustainable Synthetic Strategies
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has traditionally relied on methods that can be time-consuming and may produce low yields. nih.gov Consequently, the development of novel, efficient, and sustainable synthetic strategies is a key area for future research. Modern synthetic approaches, such as multicomponent reactions (MCRs), offer a more streamlined and atom-economical pathway to these complex molecules. nih.gov
Recent advancements have demonstrated the use of iodine as a cost-effective and environmentally benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines. nih.govresearchgate.netrsc.org This method provides good yields at room temperature with a simple workup procedure, making it a desirable alternative to traditional approaches that often require harsh conditions and expensive catalysts. nih.gov Further exploration into green chemistry principles could involve the use of microwave-assisted synthesis, which has been shown to be effective for related heterocyclic compounds. mdpi.com The development of ultrasound-assisted synthetic reactions in combination with eco-friendly catalysts and solvents also presents a promising route for the sustainable production of Imidazo[1,2-a]pyrazine-6-thiol and its derivatives. mdpi.com
Future research should focus on expanding the scope of these sustainable methods to allow for a wider range of substitutions on the imidazo[1,2-a]pyrazine core. This will facilitate the creation of diverse chemical libraries for biological screening and the optimization of lead compounds. A summary of recent synthetic approaches is provided in the table below.
| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages |
| Iodine-Catalyzed MCR | One-pot, three-component condensation | Iodine | Cost-effective, environmentally friendly, good yields at room temperature. nih.govresearchgate.netrsc.org |
| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times | Microwave irradiation | Increased efficiency and potential for higher yields. mdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction | Eco-friendly catalysts and solvents | Environmentally benign and can lead to improved yields. mdpi.com |
Exploration of New Biological Targets and Mechanisms of Action
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org A significant area for future research lies in the identification of novel biological targets and the elucidation of the underlying mechanisms of action for this compound and its analogs.
Recent studies have identified several key biological targets for imidazo[1,2-a]pyrazine derivatives. For instance, some derivatives have been shown to act as potent tubulin polymerization inhibitors, exhibiting strong anti-proliferative activities against various cancer cell lines. nih.govnih.gov The mechanism of action involves binding to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov Other identified targets include Aurora kinases, PI3K/mTOR, and casein kinase 1, all of which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.govnih.govdrugbank.com
The exploration of new therapeutic areas is another exciting prospect. Given the diverse biological activities of this scaffold, it is plausible that this compound derivatives could be effective against other diseases. For example, some imidazopyridine analogs have shown promise as antituberculosis agents. nih.gov Future investigations should employ high-throughput screening and target-based assays to identify new biological targets and potential therapeutic applications. A table summarizing the known biological targets of imidazo[1,2-a]pyrazine derivatives is presented below.
| Biological Target | Therapeutic Area | Mechanism of Action |
| Tubulin | Cancer | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov |
| Aurora Kinases | Cancer | Inhibition of kinase activity involved in cell division. nih.gov |
| PI3K/mTOR | Cancer | Dual inhibition of key proteins in the PI3K-Akt-mTOR signaling pathway. drugbank.com |
| Casein Kinase 1 (CK1) | Leishmaniasis | Inhibition of a kinase essential for parasite survival. nih.gov |
| Gαq/11 | Uveal Melanoma | Inhibition of G protein signaling. researchgate.net |
| NPY1R | Breast Cancer | Antagonism of the Neuropeptide Y receptor 1. nih.gov |
Application of Advanced Computational Methods for Rational Design and Prediction
The integration of advanced computational methods in the drug discovery process offers a powerful tool for the rational design and prediction of the biological activity of new this compound derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) can provide valuable insights into ligand-target interactions and help in the optimization of lead compounds. nih.govnih.gov
Molecular docking studies have been successfully used to predict the binding modes of imidazo[1,2-a]pyrazine derivatives to their biological targets, such as the colchicine binding site of tubulin and the ATP binding site of kinases. nih.gov These studies can help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For instance, computational studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives targeting SARS-CoV-2 entry proteins have shown promising results in terms of binding affinity. nih.gov
MD simulations can further provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction over time. nih.gov Furthermore, DFT calculations can be employed to determine the electronic properties of the molecules, such as the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding their reactivity and intermolecular interactions. nih.gov The application of these computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties. nih.gov
Integration of this compound Derivatives in Chemical Biology Probes and Tools
The unique structural and photophysical properties of the imidazo[1,2-a]pyrazine core make it an attractive scaffold for the development of chemical biology probes and tools. These probes can be used to study biological processes in living systems with high specificity and sensitivity. For example, fluorescent probes based on the related imidazo[1,2-a]pyridine (B132010) scaffold have been developed for the detection of biologically important species like hydrazine. researchgate.net
Future research could focus on designing and synthesizing this compound derivatives that can act as fluorescent probes for specific biomolecules or cellular environments. The thiol group at the 6-position offers a convenient handle for conjugation to other molecules or for interaction with specific biological targets. For instance, probes could be designed to detect reactive oxygen species (ROS) or specific metal ions within cells. The development of such tools would not only advance our understanding of fundamental biological processes but also have potential applications in diagnostics and bioimaging. The inherent fluorescence of some imidazo[1,2-a]pyrazine derivatives is a key advantage in this regard. nih.gov
Investigation of Solid-State Properties and Polymorphism for Academic Understanding
A fundamental understanding of the solid-state properties of this compound is essential for its development as a pharmaceutical agent. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability. Therefore, a thorough investigation into the polymorphic landscape of this compound is a critical area for future academic research.
Studies on related heterocyclic systems, such as imidazo[1,5-a]pyridine (B1214698) derivatives, have revealed the existence of different polymorphs with distinct crystal packing and energetic features. uniupo.it These studies have utilized techniques like X-ray crystallography, Hirshfeld surface analysis, and energy framework calculations to understand the intermolecular interactions that govern the crystal packing. uniupo.it Similar investigations on this compound would provide valuable insights into its solid-state behavior.
The primary interactions driving the crystal packing in these systems are often π-π stacking and C-H···π interactions, with the dispersive energy component being dominant. uniupo.it The presence of hydrogen bond donors and acceptors, such as the thiol group in this compound, could lead to the formation of strong hydrogen bonds, significantly influencing the crystal packing and potentially leading to the formation of different polymorphs. uniupo.it A comprehensive study of the solid-state properties will not only be of academic interest but will also have practical implications for the formulation and manufacturing of any potential drug product.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-6-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of α-aminopyrazines with thiocarbonyl derivatives. For example, Goel et al. (2015) highlight the use of microwave-assisted synthesis to reduce reaction time while maintaining high yields (~70–85%) . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) significantly impact purity, with HPLC analysis showing >95% purity in optimized conditions . The Mannich reaction has also been employed to introduce substituents at the C3 position, requiring precise pH control (pH 8–9) to avoid side reactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- NMR : 1H and 13C NMR are critical for confirming ring substitution patterns, with characteristic shifts for the thiol group at δ 3.8–4.2 ppm (1H) and δ 160–165 ppm (13C) .
- IR : The S-H stretch appears at 2550–2600 cm⁻¹, though this may be absent in oxidized derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities, particularly for derivatives with polar substituents .
Q. How are preliminary biological activities (e.g., anti-inflammatory, antimicrobial) screened for this compound?
- Methodological Answer :
- In vitro assays : Hemasrilatha et al. (2012) used LPS-induced TNF-α inhibition in RAW 264.7 macrophages, with IC₅₀ values ranging from 12–45 µM for benzamide derivatives .
- Dose-response curves : 3–5 logarithmic concentrations (1–100 µM) are tested, with triplicate measurements to account for variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C2/C3 to enhance binding to kinase targets (e.g., EGFR), as shown by Özdemir et al. (2009) .
- Scaffold hopping : Replace the thiol group with sulfonamide or disulfide moieties to improve metabolic stability, monitored via LC-MS stability assays in simulated gastric fluid .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), followed by MD simulations to validate poses over 100 ns .
Q. What strategies address low solubility of this compound in aqueous media during biological assays?
- Methodological Answer :
- Prodrug design : Conjugate with PEGylated carriers or formulate as phosphate esters, increasing solubility from <0.1 mg/mL to >5 mg/mL .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while avoiding cellular toxicity .
Q. How can conflicting data in pharmacological studies (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized protocols : Replicate assays under controlled conditions (e.g., cell passage number <20, serum-free media) to minimize batch effects .
- Meta-analysis : Pool data from 5–10 independent studies using random-effects models to identify outliers and adjust for publication bias .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
